2,3,5-Trichlorobenzoic acid

Description

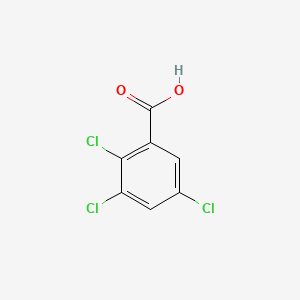

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFDSIZRJWMQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074285 | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-73-7, 8003-94-9 | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5(or 2,3,6)-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorobenzoic acid is a polychlorinated aromatic carboxylic acid of significant interest in organic synthesis, serving as a versatile building block for the preparation of a range of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary and alternative synthetic methodologies for this compound. The document is structured to provide not only procedural details but also the underlying chemical principles and comparative analysis of different routes, thereby equipping researchers and drug development professionals with the requisite knowledge for informed decision-making in their synthetic endeavors. The synthesis via a Sandmeyer-type reaction from 3-amino-2,5-dichlorobenzoic acid and the route involving the oxidation of 2,3,5-trichlorotoluene are discussed in detail, including reaction mechanisms, step-by-step protocols, and quantitative data.

Introduction

This compound (C₇H₃Cl₃O₂) is a crystalline solid that belongs to the class of chlorobenzoic acids.[1] Its chemical structure, characterized by a benzoic acid core with chlorine atoms at the 2, 3, and 5 positions, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The strategic placement of the chloro-substituents influences the reactivity of both the aromatic ring and the carboxylic acid functionality, allowing for a variety of subsequent chemical transformations.

This guide delves into the core synthetic pathways leading to this compound, with a focus on providing a deep understanding of the chemical causality behind experimental choices. By presenting detailed protocols and comparative data, this document aims to serve as a practical resource for chemists engaged in the synthesis and application of this important molecule.

Primary Synthesis Routes

Two principal synthetic routes have been established for the preparation of this compound: the Sandmeyer-type reaction of 3-amino-2,5-dichlorobenzoic acid and the oxidation of 2,3,5-trichlorotoluene.

Synthesis via Sandmeyer-Type Reaction

This is a well-documented and reliable method for the synthesis of this compound, starting from the readily available precursor, 3-amino-2,5-dichlorobenzoic acid. The core of this synthesis is the Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.

The synthesis proceeds in two main stages: diazotization of the amino group followed by a copper(I) chloride-catalyzed substitution.

-

Diazotization: 3-Amino-2,5-dichlorobenzoic acid is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid. The nitrous acid reacts with the amino group to form a stable diazonium salt.

-

Sandmeyer Reaction: The resulting diazonium salt is then introduced to a solution of cuprous chloride (CuCl) in hydrochloric acid. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, leading to the formation of this compound and the evolution of nitrogen gas. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[2]

The following protocol is based on a well-established procedure with a reported yield of 89%.[2]

Materials:

-

3-amino-2,5-dichlorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Cuprous chloride (CuCl)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Preparation of the Nitrous Acid Mixture: In a flask equipped with a stirrer and under a nitrogen atmosphere, slowly add 37.0 g (0.54 mol) of powdered sodium nitrite to 270 ml of concentrated sulfuric acid. Maintain the temperature below 70°C during the addition.

-

Dissolution of the Starting Material: In a separate flask, dissolve 100 g (0.45 mol) of 3-amino-2,5-dichlorobenzoic acid in 1,200 ml of hot glacial acetic acid.

-

Formation of the Diazonium Salt: Rapidly cool the solution of 3-amino-2,5-dichlorobenzoic acid to room temperature. Add this solution dropwise to the cooled nitrous acid mixture, ensuring the internal temperature does not exceed 30°C.

-

Sandmeyer Reaction: After the addition is complete, leave the resulting solution at room temperature for 2 hours. Then, slowly add this solution to a stirred solution of 97 g (0.97 mol) of cuprous chloride in 970 ml of concentrated hydrochloric acid.

-

Isolation of the Product: Stir the reaction mixture until the evolution of nitrogen gas ceases and then leave it to stand overnight. Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

| Parameter | Value | Reference |

| Starting Material | 3-amino-2,5-dichlorobenzoic acid | [2] |

| Key Reagents | NaNO₂, H₂SO₄, CuCl, HCl | [2] |

| Yield | 89% | [2] |

| Melting Point | 164-165°C (uncorrected) | [2] |

Synthesis via Oxidation of 2,3,5-Trichlorotoluene

Another viable route to this compound is the oxidation of the corresponding toluene derivative, 2,3,5-trichlorotoluene. This method leverages the transformation of a methyl group to a carboxylic acid function, a common reaction in organic synthesis.

The synthesis of the specific isomer 2,3,5-trichlorotoluene is a critical first step. While the direct chlorination of toluene tends to produce a mixture of isomers, more selective methods can be employed.[3] A potential route involves the chlorination of a dichlorotoluene isomer, such as 2,5-dichlorotoluene. The synthesis of 2,5-dichlorotoluene can be achieved with high selectivity through the chlorination of 4-tert-butyltoluene followed by dealkylation.

The oxidation of the methyl group of 2,3,5-trichlorotoluene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction with potassium permanganate is often preferred due to the carcinogenic nature of chromium compounds.[4] The reaction proceeds through the attack of the permanganate ion on the benzylic hydrogens of the methyl group, leading to a series of oxidative steps that ultimately yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final product, this compound.

Materials:

-

2,3,5-Trichlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH, optional, to maintain basicity)

-

Sodium bisulfite (NaHSO₃) or another reducing agent to quench excess KMnO₄

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine 2,3,5-trichlorotoluene with an aqueous solution of potassium permanganate. A phase-transfer catalyst may be beneficial if the toluene derivative has low water solubility. The solution is typically made basic with NaOH.

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Quenching: After the reaction is complete, cool the mixture and quench the excess potassium permanganate by the addition of a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up: Filter the mixture to remove the manganese dioxide.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

| Parameter | Description |

| Starting Material | 2,3,5-Trichlorotoluene |

| Key Reagents | KMnO₄, HCl |

| Expected Yield | Moderate to high, dependent on reaction conditions |

| Purity | Can be high after recrystallization |

Alternative Synthesis Routes

While the two primary routes are the most established, other synthetic strategies could potentially be employed for the synthesis of this compound, although they are less common and may require more optimization.

Carboxylation of 1,2,4-Trichlorobenzene via Grignard Reaction

This approach would involve the formation of a Grignard reagent from 1-bromo-2,3,5-trichlorobenzene (which would need to be synthesized from 1,2,4-trichlorobenzene) followed by reaction with carbon dioxide.

-

Challenges: The formation of the Grignard reagent from a polychlorinated aromatic compound can be challenging due to potential side reactions.

Friedel-Crafts Acylation followed by Haloform Reaction

1,2,4-Trichlorobenzene could undergo a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group. The resulting acetophenone derivative could then be subjected to a haloform reaction to convert the methyl ketone to a carboxylic acid.

-

Challenges: The Friedel-Crafts acylation of a deactivated ring like 1,2,4-trichlorobenzene can be difficult and may require harsh conditions. The regioselectivity of the acylation would also need to be controlled.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Features | Advantages | Disadvantages |

| Sandmeyer-Type Reaction | 3-Amino-2,5-dichlorobenzoic acid | Diazotization followed by copper-catalyzed substitution | High yield, well-established procedure, good purity of the final product.[2] | Requires handling of diazonium salts which can be unstable. |

| Oxidation of Trichlorotoluene | 2,3,5-Trichlorotoluene | Oxidation of a methyl group to a carboxylic acid | Utilizes a common and powerful oxidation reaction. | The synthesis of the specific 2,3,5-trichlorotoluene precursor can be challenging and may result in isomeric mixtures. |

Conclusion

The synthesis of this compound is most reliably achieved through the Sandmeyer-type reaction of 3-amino-2,5-dichlorobenzoic acid, a method that offers high yields and a well-defined protocol. The oxidation of 2,3,5-trichlorotoluene presents a viable alternative, contingent on the efficient and selective synthesis of the trichlorotoluene precursor. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. The information provided in this guide serves as a foundational resource for the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Solubility of 2,3,5-Trichlorobenzoic Acid in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3,5-trichlorobenzoic acid (CAS No. 50-73-7) in organic solvents.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document explores the physicochemical principles governing solubility, offers qualitative solubility profiles based on available data for analogous compounds, and presents detailed, field-proven experimental protocols for the precise quantitative determination of solubility. This guide is structured to provide not just data, but a foundational understanding of the causality behind solvent selection and solubility behavior, ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₃Cl₃O₂.[2] Its utility in various research and industrial applications, including as a building block in organic synthesis and potentially in the development of new chemical entities, necessitates a thorough understanding of its physical and chemical properties. Among these, solubility is a critical parameter that dictates its behavior in chemical reactions, its formulation into products, and its environmental fate.[3]

In the pharmaceutical industry, for instance, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of process development, influencing everything from reaction kinetics and purification strategies (such as crystallization) to the formulation of the final dosage form.[3] A comprehensive understanding of a compound's solubility profile across a range of solvents is therefore not merely academic but a prerequisite for efficient and successful development.

This guide will delve into the factors that influence the solubility of this compound, provide a qualitative assessment of its expected solubility in various classes of organic solvents, and offer a robust experimental workflow for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 50-73-7 | [1][2] |

| Molecular Formula | C₇H₃Cl₃O₂ | [2] |

| Molecular Weight | 225.46 g/mol | [4] |

| Melting Point | 166-167 °C | [1][5][6] |

| Appearance | Solid | |

| pKa (Predicted) | 2.09 ± 0.25 |

The presence of a carboxylic acid group, a polar functional group capable of hydrogen bonding, is juxtaposed with a largely nonpolar and hydrophobic trichlorinated benzene ring. This molecular dichotomy is the primary driver of its solubility characteristics.

Theoretical Framework and Qualitative Solubility Profile

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of a solid in a liquid solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds contribute to the molecule's overall dipole moment.

-

Van der Waals Forces: These are present across the entire molecule, particularly the aromatic ring.

Based on these structural features and data from analogous chlorinated and substituted benzoic acids, a qualitative solubility profile can be inferred:

-

Poor Solubility in Nonpolar Solvents: In solvents such as alkanes (e.g., hexane, heptane), the energy required to break the strong hydrogen bonds of the this compound crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile can engage in dipole-dipole interactions and, in the case of carbonyl-containing solvents, act as hydrogen bond acceptors for the carboxylic acid proton.[7] Indeed, slight solubility in acetonitrile has been reported.[7]

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are capable of hydrogen bonding with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid, leading to favorable solute-solvent interactions.

-

High Solubility in Solvents with Strong Hydrogen Bond Accepting Capabilities: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are expected to be effective at solvating this compound.

It is crucial to emphasize that while these qualitative predictions are grounded in established chemical principles, empirical determination is necessary for precise quantitative data.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a compound.

References

- 1. This compound | 50-73-7 [chemicalbook.com]

- 2. This compound | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | CAS#:50-73-7 | Chemsrc [chemsrc.com]

- 6. 2,3,5-トリクロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 50-73-7 [m.chemicalbook.com]

2,3,5-Trichlorobenzoic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 2,3,5-Trichlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural crystallography of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its solid-state architecture. We will delve into the fundamental intermolecular forces that govern its crystal packing, the experimental methodologies used to elucidate this structure, and the implications of these findings for its physical and chemical properties.

Introduction: The Significance of Solid-State Structure

This compound (C₇H₃Cl₃O₂) is a halogenated aromatic carboxylic acid.[1][2] For any molecule intended for pharmaceutical or advanced material applications, a comprehensive understanding of its crystal structure is not merely academic—it is a cornerstone of development. The specific arrangement of molecules in a crystalline lattice dictates critical macroscopic properties, including:

-

Solubility and Dissolution Rate: Influencing bioavailability in pharmaceutical contexts.

-

Stability: Affecting shelf-life and degradation pathways.

-

Melting Point: A key indicator of lattice energy and purity.[1]

-

Hygroscopicity: The tendency to absorb moisture from the air.

-

Mechanical Properties: Such as tabletability and flowability.

The potential for a compound to exist in multiple crystalline forms, known as polymorphism, further complicates this landscape.[3] Different polymorphs of the same molecule can exhibit dramatically different properties, making polymorphic control a critical aspect of drug development and material science.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O₂ | [1][2] |

| Molecular Weight | 225.46 g/mol | [1] |

| Melting Point | ~164-167 °C | [1][4] |

| Density | ~1.6 g/cm³ | [1] |

| XLogP3 | 3.87 | [1] |

Elucidating the Crystal Structure: A Methodological Framework

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow is a multi-stage process that demands precision at every step.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth & Selection (The Foundation):

-

Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

-

Methodology: Slow evaporation from a suitable solvent is the most common laboratory method. A saturated solution of this compound is prepared in a solvent like ethanol or an acetic acid/water mixture and allowed to evaporate undisturbed over several days.

-

Expert Insight: The choice of solvent is critical as it can influence the resulting polymorph. A screening of various solvents is essential to explore the polymorphic landscape of the compound.[3] The crystal must be optically clear and exhibit sharp extinction under a polarizing microscope, indicating a single lattice.

-

-

Mounting and Data Collection:

-

Objective: To mount the crystal on a goniometer and collect diffraction data at a controlled temperature.

-

Methodology: The selected crystal is mounted on a glass fiber or loop and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations, which improves the quality and resolution of the diffraction data.

-

Expert Insight: Low-temperature data collection provides a more accurate snapshot of the electron density, leading to more precise bond lengths and angles.

-

-

Structure Solution and Refinement:

-

Objective: To process the diffraction data to generate an electron density map and build a molecular model.

-

Methodology: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The structure is then 'solved' using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then 'refined' against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-refined structure.

-

Workflow Diagram: From Molecule to Solved Structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Core Structural Features: Intermolecular Interactions

While specific crystallographic data for the 2,3,5-isomer is not publicly available in the Cambridge Structural Database (CSD) at this time, we can infer its primary structural motifs based on the well-established principles of supramolecular chemistry and the known structures of analogous benzoic acids. The crystal packing will be a delicate balance of several key intermolecular interactions.[6][7]

The Dominant Motif: Carboxylic Acid Dimerization

The most significant interaction governing the crystal structure of nearly all simple benzoic acids is the formation of a robust, centrosymmetric dimer via hydrogen bonding between the carboxylic acid groups.

-

Mechanism: The acidic proton of one carboxylic acid group acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule. Simultaneously, the second molecule reciprocates this interaction, creating a highly stable eight-membered ring motif (R²₂(8) in graph-set notation).

-

Energetics: This O-H···O hydrogen bond is one of the strongest non-covalent interactions, providing a powerful driving force for crystallization and significantly influencing the compound's melting point and solubility.[8][9]

Secondary Interactions: The Role of Chlorine

The three chlorine substituents on the aromatic ring are not passive spectators; they play a crucial role in directing the three-dimensional packing of the hydrogen-bonded dimers.

-

Halogen Bonding (Cl···O/Cl···Cl): Halogen atoms, particularly when attached to an electron-withdrawing ring, can develop a region of positive electrostatic potential on their outermost surface (a σ-hole). This allows them to act as electrophilic species and interact favorably with nucleophiles like the oxygen atoms of the carboxylic acid group or even the electron-rich regions of adjacent chlorine atoms. These interactions, while weaker than hydrogen bonds, are highly directional and contribute significantly to the overall lattice energy.[8]

-

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. However, the steric bulk and electronic repulsion from the three chlorine atoms may lead to offset or slipped-stack arrangements rather than a direct face-to-face overlap.

Visualizing the Supramolecular Assembly

The following diagram illustrates the primary interactions expected to define the crystal lattice of this compound.

Caption: Key intermolecular interactions in this compound.

Conclusion and Future Outlook

The crystal structure of this compound is predicted to be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. The three-dimensional architecture is then guided by a combination of weaker, yet structurally significant, halogen bonds and π-stacking interactions involving the chlorinated aromatic rings.

For professionals in drug development, this structural understanding is paramount. The high lattice energy imparted by the dimer motif suggests moderate to low aqueous solubility. Furthermore, the potential for different arrangements of these secondary interactions raises the possibility of polymorphism, where different crystal forms could exhibit varied stability and bioavailability.

Definitive experimental characterization via single-crystal X-ray diffraction is required to confirm these well-founded hypotheses. Such a study would provide the precise atomic coordinates, unit cell dimensions, and a detailed map of the intermolecular contacts, transforming this predictive framework into actionable knowledge for formulation and material design.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. 2,3,5-三氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Which intermolecular interactions have a significant influence on crystal packing | Semantic Scholar [semanticscholar.org]

spectroscopic data of 2,3,5-Trichlorobenzoic acid (NMR, IR, MS)

A-Z Keywords

-

2,3,5-Trichlorobenzoic acid

-

Spectroscopic analysis

-

NMR spectroscopy

-

IR spectroscopy

-

Mass spectrometry

-

Structural elucidation

-

Chemical characterization

-

Drug development

-

Analytical chemistry

-

Organic chemistry

An In-Depth Technical Guide to the Spectroscopic Characterization of this compound

Affiliation: Advanced Analytical Solutions Core

Abstract: this compound is a significant compound in chemical synthesis and developmental research. Its precise structural verification is paramount for ensuring experimental reproducibility and safety. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings, present detailed experimental protocols, and offer an expert interpretation of the spectral data, culminating in an unambiguous structural confirmation. This document is intended for researchers and professionals in chemistry and drug development who require a practical and in-depth understanding of how these powerful analytical methods are applied for molecular characterization.

Introduction: The Imperative of Structural Verification

In the fields of chemical research and pharmaceutical development, the unequivocal identification of a molecule's structure is the bedrock of all subsequent work. This compound (C₇H₃Cl₃O₂), a polychlorinated aromatic carboxylic acid, serves as a valuable building block or impurity in various synthetic pathways.[1] Its specific isomeric form dictates its reactivity, biological activity, and toxicological profile. Therefore, distinguishing it from other isomers, such as 2,3,6- or 2,4,5-trichlorobenzoic acid, is not merely an academic exercise but a critical quality control measure.

This guide employs a multi-spectroscopic approach to create a detailed analytical portrait of this compound. By integrating data from NMR, IR, and MS, we can corroborate findings and build a self-validating case for the compound's identity, adhering to the highest standards of scientific integrity.

Molecular Structure and Properties

Before delving into the spectra, it is essential to understand the molecule's fundamental architecture.

-

Systematic Name: this compound[1]

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, and three chlorine atoms at positions 2, 3, and 5. This specific substitution pattern leaves two remaining protons on the aromatic ring at positions 4 and 6.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The substitution pattern of this compound leaves two protons on the aromatic ring at positions C4 and C6. These protons are not equivalent. The proton at C6 is ortho to the C5-Cl bond, while the proton at C4 is ortho to the C5-Cl and C3-Cl bonds. Due to their proximity, they will exhibit spin-spin coupling, appearing as doublets. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group will shift these proton signals significantly downfield into the aromatic region of the spectrum.

Predicted ¹H NMR Data: (Note: As of the last search, a publicly available, assigned dataset for this specific molecule was not found. The following data is predicted based on established substituent effects and data from analogous compounds.)

| Proton Position | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4 | ~7.8 - 8.0 | Doublet (d) | ~2-3 Hz (meta coupling) |

| H-6 | ~7.6 - 7.8 | Doublet (d) | ~2-3 Hz (meta coupling) |

| -COOH | >10 (broad singlet) | Singlet (s) | N/A |

Trustworthiness: The prediction of two distinct doublets with a small meta-coupling constant (⁴JHH) is a highly reliable indicator of a 1,2,3,5-tetrasubstituted benzene ring. The broad singlet for the carboxylic acid proton, which may exchange with trace water in the solvent, is also a classic diagnostic signal.

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength enhances signal dispersion and resolution.[4]

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse sequence.

-

Spectral Width: Set to cover a range of -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

-

Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The molecule has 7 unique carbon atoms, and thus, 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The signals include one carboxyl carbon (downfield, ~165-175 ppm), and six aromatic carbons. Three of the aromatic carbons are directly attached to chlorine (C-Cl) and will be influenced by its electronegativity and deshielding effects. The remaining three are attached to either a carbon (C-COOH) or a hydrogen (C-H).

¹³C NMR Spectral Data: (Source: Predicted based on substituent effects, as specific peak assignments were not available in the initial search. A spectrum is noted as available in the PubChem database from SpectraBase.)[1]

| Carbon Position | Predicted Chemical Shift (δ) (ppm) |

| C=O | ~166.0 |

| C-1 | ~133.0 |

| C-2 | ~135.0 |

| C-3 | ~132.0 |

| C-4 | ~130.0 |

| C-5 | ~134.0 |

| C-6 | ~128.0 |

Trustworthiness: The chemical shift values are highly dependent on the solvent and concentration. However, the relative positions of the signals are predictable. The carboxyl carbon will be the most downfield, followed by the aromatic carbons attached to the electronegative chlorine and carboxyl groups. The carbons attached to hydrogen will be the most upfield among the aromatic signals.

Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition Parameters:

-

Experiment: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Set to a wide range, typically 0 to 220 ppm.

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds. A shorter delay is common for ¹³C acquisition to save time.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, using the solvent signal as a secondary reference (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this compound, the key functional groups are the carboxylic acid and the substituted aromatic ring. The carboxylic acid will produce a very broad O-H stretch and a sharp, intense C=O (carbonyl) stretch. The trichlorinated benzene ring will have characteristic C=C stretching and C-H bending vibrations.

Characteristic IR Absorption Bands: (Based on data from PubChem and general IR tables.)[1][5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong |

| ~1700 | C=O stretch (Carboxyl) | Sharp, Strong |

| ~1600, ~1470 | C=C stretch (Aromatic ring) | Medium |

| ~1300 | C-O stretch | Medium |

| 800-600 | C-Cl stretch | Strong |

Trustworthiness: The presence of a very broad band in the 3000 cm⁻¹ region coupled with a strong, sharp peak around 1700 cm⁻¹ is definitive evidence for a carboxylic acid functional group.[6][7] The specific fingerprint region (<1500 cm⁻¹) will be unique to this particular isomer.

Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a distinctive pattern of isotopic peaks for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺•): The nominal mass is 224 Da (for C₇H₃³⁵Cl₃O₂). However, due to the isotopes of chlorine, a cluster of peaks will be observed.

-

[M]⁺• (m/z 224): Containing three ³⁵Cl atoms.

-

[M+2]⁺• (m/z 226): Containing two ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺• (m/z 228): Containing one ³⁵Cl and two ³⁷Cl.

-

[M+6]⁺• (m/z 230): Containing three ³⁷Cl atoms. The expected relative intensity ratio for a species with three chlorines is approximately 100:98:32:3. This unique pattern is a definitive confirmation of the presence of three chlorine atoms.

-

-

Key Fragmentation Pathways: In Electron Ionization (EI) MS, the molecular ion fragments in predictable ways. For benzoic acids, common fragmentation patterns include:

-

Loss of •OH (M-17): Formation of the acylium ion [Cl₃C₆H₂CO]⁺. This would result in a fragment cluster around m/z 207, 209, 211, and 213.

-

Loss of •COOH (M-45): Formation of the trichlorophenyl cation [Cl₃C₆H₂]⁺. This would result in a fragment cluster around m/z 179, 181, 183, and 185.

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring a Mass Spectrum (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. Derivatization (e.g., to the methyl ester) may be required to improve volatility for gas chromatography.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this approach lies in the synergy of the data:

-

MS confirms the molecular weight (225.46 g/mol ) and elemental formula (C₇H₃Cl₃O₂), with the isotopic pattern definitively proving the presence of three chlorine atoms.

-

IR spectroscopy unequivocally identifies the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and a substituted aromatic ring.

-

NMR spectroscopy provides the final, crucial piece of the puzzle. ¹H NMR confirms the presence of two distinct protons on the aromatic ring with meta-coupling, and ¹³C NMR shows the seven unique carbon environments. This specific NMR pattern is only consistent with the 2,3,5-substitution pattern.

Together, these three spectroscopic methods provide a robust, self-validating, and unambiguous confirmation of the structure and identity of this compound, meeting the rigorous standards required for advanced scientific research and development.

References

- 1. This compound | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 97 50-73-7 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Thermal Decomposition of 2,3,5-Trichlorobenzoic Acid

This guide provides a comprehensive technical overview of the thermal decomposition of 2,3,5-trichlorobenzoic acid. In the absence of direct studies on this specific isomer, this document synthesizes findings from research on analogous chlorinated benzoic acids to postulate its decomposition pathways, potential hazardous byproducts, and appropriate analytical methodologies for its investigation. This paper is intended for researchers, scientists, and professionals in drug development and environmental science who handle or study halogenated aromatic compounds.

Introduction and Physicochemical Properties

This compound (C₇H₃Cl₃O₂) is a solid, crystalline compound. While its primary applications are in specialized organic synthesis, its thermal stability and decomposition products are of significant interest due to the potential for the formation of hazardous substances at elevated temperatures. Understanding its thermal behavior is crucial for ensuring safety in manufacturing processes, and for predicting its environmental fate in scenarios such as incineration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O₂ |

| Molecular Weight | 225.46 g/mol |

| Melting Point | 166-167 °C |

| Appearance | Solid |

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a multi-stage process, initiated by decarboxylation, followed by subsequent degradation of the resulting chlorinated benzene ring. The specific products and their distribution are highly dependent on factors such as temperature, oxygen availability, and the presence of catalytic surfaces.

Primary Decomposition: Decarboxylation

The initial and most probable step in the thermal degradation of this compound is the removal of the carboxylic acid group as carbon dioxide (CO₂). This is a common thermal reaction for benzoic acids. The decarboxylation of this compound would yield 1,2,4-trichlorobenzene as the primary organic product.

Secondary Decomposition and Fragmentation

At higher temperatures, the 1,2,4-trichlorobenzene formed from decarboxylation can undergo further decomposition. This can involve the breaking of carbon-chlorine and carbon-carbon bonds, leading to the formation of a complex mixture of lower chlorinated benzenes, chlorinated and non-chlorinated aliphatic compounds, and elemental carbon (soot). In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO₂) will be major products. The chlorine atoms are expected to be released primarily as hydrogen chloride (HCl) gas.

Formation of Persistent Organic Pollutants (POPs)

A significant concern during the thermal decomposition of any chlorinated aromatic compound is the potential for the formation of highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Studies on related chlorobenzoic acids and chlorophenols have shown that these compounds can act as precursors for PCDD/F formation, particularly in the temperature range of 250-400°C and in the presence of catalytic surfaces like fly ash from incinerators.[1]

The proposed mechanism involves the condensation of precursor molecules, such as chlorinated phenoxy radicals, which can be formed from the initial decomposition products. The specific congeners of PCDDs and PCDFs formed would depend on the chlorination pattern of the precursors.

References

2,3,5-Trichlorobenzoic Acid: An In-Depth Technical Guide on a Lesser-Known Isomer

Abstract

This technical guide provides a comprehensive scientific overview of 2,3,5-trichlorobenzoic acid (2,3,5-TBA), one of six constitutional isomers of trichlorobenzoic acid.[1] While the broader class of chlorinated benzoic acids includes compounds of significant historical and commercial importance, particularly as herbicides, the story of the 2,3,5-isomer is one of chemical specificity, metabolic interaction, and relative obscurity in large-scale application. This document delves into the known synthesis, physicochemical properties, and historical context of 2,3,5-TBA, contrasting its development and application with its more prominent isomers. We will explore its role as a bacterial xenobiotic metabolite, its synthesis as a byproduct in industrial processes, and the analytical methodologies for its detection. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific molecule beyond its CAS number, grounded in field-proven insights and comprehensive references.

Introduction: The Trichlorobenzoic Acid Family and the 2,3,5-Isomer

The trichlorobenzoic acids (C₇H₃Cl₃O₂) are a group of organochlorine compounds that have been subjects of chemical synthesis and biological evaluation for decades.[1] Certain isomers, notably 2,3,6-trichlorobenzoic acid (2,3,6-TBA), were developed and used as post-emergence herbicides, acting as synthetic auxins to disrupt plant growth.[2][3] However, not all isomers share the same history of commercial success or scientific scrutiny. This compound stands as a case study in isomeric differentiation, where subtle changes in chlorine atom placement on the benzoic acid ring lead to a vastly different trajectory.

Unlike its herbicidally active relatives, 2,3,5-TBA has not been widely commercialized as a primary agrochemical. Instead, its significance is found in more nuanced areas: as a specific chemical entity for research, a byproduct of other chemical syntheses, and as a metabolite in microbial degradation pathways.[4][5][6] This guide will synthesize the available technical data to construct a complete profile of this compound, providing a causal explanation for its unique place within its chemical family.

Core Chemical and Physical Properties

A precise understanding of a molecule's physicochemical properties is the foundation of all further research and application. This compound is a solid at room temperature with well-defined characteristics. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 50-73-7 | [4][7] |

| Molecular Formula | C₇H₃Cl₃O₂ | [4][7] |

| Molecular Weight | 225.46 g/mol | [7][8] |

| Appearance | Light beige crystalline powder | [8] |

| Melting Point | 164-167 °C | [8][9] |

| Boiling Point | 329.4 ± 37.0 °C at 760 mmHg | [9] |

| Density | 1.6 ± 0.1 g/cm³ | [9] |

| Flash Point | 153.0 ± 26.5 °C | [9] |

| LogP | 3.87 | [9] |

| pKa | Estimated to be lower than benzoic acid (4.2) due to electron-withdrawing Cl groups |

Synthesis and Chemical Logic

The synthesis of a specific polychlorinated aromatic compound is a challenge in regioselectivity. The methods employed often yield mixtures of isomers, and the prevalence of one isomer over another is a direct consequence of the starting materials and reaction kinetics.

Documented Laboratory Synthesis

A specific, high-yield laboratory synthesis for this compound has been documented, proceeding from 3-amino-2,5-dichlorobenzoic acid via a Sandmeyer-type reaction. This choice of starting material is critical as it definitively sets the substitution pattern on the benzene ring.

Experimental Protocol:

-

Diazotization: 3-amino-2,5-dichlorobenzoic acid is dissolved in glacial acetic acid. This solution is added to a mixture of sodium nitrite and concentrated sulfuric acid at a controlled temperature (below 30°C) to form the diazonium salt.[10]

-

Sandmeyer Reaction: The resulting diazonium salt solution is then slowly added to a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.[10] The diazonium group is replaced by a chlorine atom, yielding the target this compound.

-

Isolation and Purification: The reaction mixture is stirred until the evolution of nitrogen gas ceases. The solid product is then filtered, washed with water, and dried, resulting in a yield of approximately 89%.[10]

Caption: Laboratory synthesis pathway for this compound.

Industrial Context and Isomeric Byproducts

While the above protocol provides a targeted route, industrial synthesis of chlorinated benzoic acids often starts with less complex precursors like toluene or benzoyl chloride.[11] These processes, involving direct chlorination, can lead to a mixture of isomers. The separation of these isomers can be complex and costly.

Significantly, a 1993 patent for the production of 2,4,5-trihalobenzoic acids notes the formation of the 2,3,5-isomer as an undesirable byproduct at a level of about 5%.[6] This provides strong evidence that under certain reaction conditions, the 2,3,5- substitution pattern is a minor, but persistent, outcome. This reality—that it is often a byproduct rather than a target—is a key factor in its limited commercial history.

Historical Context and Applications: A Story of Isomeric Divergence

The history of this compound is most clearly understood by what it is not. While its isomer, 2,3,6-TBA, was developed as a post-emergence herbicide and sold under trade names like Trysben, there is a conspicuous absence of such a history for the 2,3,5-isomer.[2] The herbicidal activity of synthetic auxins is highly dependent on their three-dimensional structure and ability to interact with specific plant protein receptors. It is probable that the 2,3,5-chlorine arrangement does not confer the optimal molecular shape for potent auxin-like activity, leading to it being passed over during early herbicide screening programs.

The primary documented roles for 2,3,5-TBA are:

-

Bacterial Xenobiotic Metabolite: Several sources classify 2,3,5-TBA as a bacterial xenobiotic metabolite.[4][5] This indicates that it can be a product of microbial degradation of more complex chlorinated compounds, such as certain Polychlorinated Biphenyls (PCBs).[12] Bacteria, through metabolic pathways, can cleave the biphenyl structure and oxidize the resulting chlorinated benzene ring to form chlorobenzoic acids.[12][13]

-

Chemical Intermediate and Reference Standard: Given its availability from chemical suppliers and its documented synthesis, 2,3,5-TBA serves as a useful starting material or intermediate for the synthesis of more complex molecules in research and development.[7][9] Furthermore, its well-defined properties make it an essential analytical standard for the chromatographic identification and quantification of trichlorobenzoic acid isomers in environmental or industrial samples.

Caption: Comparative roles of 2,3,5-TBA versus its more prominent isomers.

Environmental Fate and Toxicological Profile

Toxicological Summary

The toxicological data specifically for this compound is limited. However, aggregated GHS information from suppliers indicates that it is considered a skin and eye irritant, and may cause respiratory irritation.[4]

GHS Hazard Classifications:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.

Environmental Persistence and Degradation

There is a lack of extensive studies on the environmental persistence of 2,3,5-TBA. However, insights can be drawn from studies on related chlorinated benzoic acids. Generally, these compounds are resistant to rapid degradation.[14] The persistence of 2,3,6-TBA in soil has been shown to be significant, especially under dry conditions.[14]

Microbial action is the primary route for the breakdown of these compounds. The role of 2,3,5-TBA as a bacterial metabolite suggests that while it may be formed in the environment from other pollutants, it is also subject to further microbial metabolism, likely involving enzymatic dechlorination and ring-cleavage, eventually leading to mineralization.[15]

Analytical Methodologies

The detection and quantification of this compound in various matrices (e.g., soil, water, chemical reaction mixtures) are typically achieved using chromatographic techniques.

General Protocol for Analysis:

-

Sample Preparation: This is the most variable step and depends on the sample matrix.

-

Water: Liquid-liquid extraction with a solvent like methylene chloride or solid-phase extraction (SPE) may be used to concentrate the analyte.

-

Soil/Sediment: Soxhlet extraction or ultrasonic extraction with a suitable solvent mixture is common.

-

-

Derivatization (Optional but common for GC): The carboxylic acid group is often converted to a more volatile ester (e.g., a methyl ester) using reagents like diazomethane or BF₃/methanol. This improves chromatographic performance for Gas Chromatography (GC).

-

Instrumental Analysis:

-

Gas Chromatography (GC): Coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column, using an acidified water/acetonitrile or water/methanol mobile phase, coupled with a UV detector is a common method for analyzing benzoic acids without derivatization.

-

The precise identification of isomers often requires high-resolution capillary GC columns or careful optimization of HPLC conditions to achieve baseline separation from other trichlorobenzoic acid isomers.[16]

Conclusion

This compound is a well-characterized compound with defined physical properties and established synthetic routes. However, its history and application profile diverge significantly from its more famous isomers. The available evidence strongly suggests that it was never a major commercial herbicide. Its primary roles are as a reference standard in analytical chemistry, a potential intermediate in targeted organic synthesis, and as a metabolite in the microbial degradation of more complex organochlorine pollutants. For researchers and scientists, 2,3,5-TBA is a clear example of the principle of isomeric differentiation, where a minor change in molecular structure can lead to a profoundly different role in both industrial application and biological interaction. Its study provides valuable insight not into a widely used product, but into the subtleties of chemical synthesis, microbial metabolism, and the logic of agrochemical development.

References

- 1. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]

- 4. This compound | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 50-73-7 [chemicalbook.com]

- 6. US5196590A - Method of making 2,4,5-trihalobenzoic acid - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. This compound | CAS#:50-73-7 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

- 11. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Bacterial Metabolism - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Persistence of Benzoic and Phenylacetic Acids in Soils | Weed Science | Cambridge Core [cambridge.org]

- 15. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

Unlocking the Research Potential of 2,3,5-Trichlorobenzoic Acid: A Technical Guide for Scientists and Drug Development Professionals

Foreword: Beyond a Simple Chlorinated Aromatic

2,3,5-Trichlorobenzoic acid, a seemingly straightforward chlorinated aromatic compound, holds a surprising depth of untapped research potential. While its basic chemical properties are well-documented, its nuanced interactions with biological and environmental systems remain largely unexplored. This guide moves beyond a cursory overview to provide a strategic roadmap for researchers, scientists, and drug development professionals. By synthesizing existing data on this compound and its structural analogs, we will illuminate promising avenues of investigation, from novel agricultural applications to its potential as a scaffold in medicinal chemistry. This document is designed to be a catalyst for discovery, offering not just theoretical possibilities, but also actionable experimental frameworks.

I. Foundational Knowledge: Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is the bedrock of any innovative research. This section consolidates its key characteristics and a reliable synthetic route.

Physicochemical Data

A comprehensive profile of this compound is presented below, offering a quick reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O₂ | PubChem CID 66121[1] |

| Molecular Weight | 225.46 g/mol | PubChem CID 66121[1] |

| CAS Number | 50-73-7 | PubChem CID 66121[1] |

| Melting Point | 166-167 °C | ChemicalBook[2] |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ether. | - |

Synthesis Protocol: A Reliable Pathway

A robust and reproducible synthesis is crucial for obtaining high-purity this compound for research purposes. The following protocol is a well-established method.

Reaction: Diazotization of 3-amino-2,5-dichlorobenzoic acid followed by a Sandmeyer-type reaction.

Protocol:

-

Diazotization:

-

In a fume hood, slowly add powdered sodium nitrite to concentrated sulfuric acid under a nitrogen atmosphere, ensuring the temperature does not exceed 70°C.

-

Dissolve 3-amino-2,5-dichlorobenzoic acid in hot glacial acetic acid and cool the solution rapidly to room temperature.

-

Add the 3-amino-2,5-dichlorobenzoic acid solution dropwise to the cooled nitrous acid mixture, maintaining the internal temperature below 30°C.

-

Allow the resulting solution to stand at room temperature for 2 hours.

-

-

Sandmeyer Reaction:

-

Prepare a solution of cuprous chloride in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the stirred cuprous chloride solution.

-

Continue stirring until the evolution of nitrogen gas ceases.

-

Allow the mixture to stand overnight.

-

-

Isolation and Purification:

-

Filter the solid precipitate and wash thoroughly with water.

-

Dry the product in vacuo to yield this compound.

-

II. Potential Research Area 1: Plant Science and Agriculture

The structural similarity of this compound to known plant growth regulators, particularly auxin transport inhibitors, presents a compelling case for its investigation in this domain.

Hypothesis: An Unexplored Auxin Transport Inhibitor

The well-documented activity of 2,3,5-triiodobenzoic acid (TIBA) as an auxin transport inhibitor provides a strong rationale for investigating this compound for similar properties.[3] Auxins are critical hormones that regulate numerous aspects of plant growth and development. By disrupting their transport, it may be possible to manipulate plant architecture, flowering time, and fruit development.

Experimental Workflow: From Screening to Mechanism

The following workflow outlines a systematic approach to evaluating the potential of this compound as a plant growth regulator.

Caption: A phased approach to investigating this compound in plant science.

Detailed Protocol: Arabidopsis thaliana Root Elongation Assay

This protocol provides a standardized method for the initial screening of this compound for its effect on root growth, a process heavily influenced by auxin.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium

-

Agar

-

Sucrose

-

This compound stock solution (in DMSO)

-

Petri plates

-

Sterile water

-

Growth chamber

Procedure:

-

Sterilization: Surface-sterilize Arabidopsis seeds using your lab's standard protocol.

-

Plating: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Germination: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

-

Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

Analysis: Statistically analyze the data to determine the effect of this compound on root elongation.

III. Potential Research Area 2: Environmental Science and Bioremediation

As a chlorinated aromatic compound, understanding the environmental fate and potential for bioremediation of this compound is of paramount importance. Its documented role as a bacterial xenobiotic metabolite suggests that it can be transformed by microbial communities.[1]

Core Concepts: Biodegradation of Chlorinated Benzoates

The biodegradation of chlorobenzoic acids is a well-studied process, often initiated by dioxygenase enzymes that catalyze the hydroxylation of the aromatic ring, leading to ring cleavage. The number and position of chlorine substituents significantly influence the rate and pathway of degradation. Studies on other chlorobenzoic acids have shown that microorganisms like Aeromonas hydrophila are capable of utilizing them as a carbon and energy source.[4][5]

Experimental Design: Investigating Microbial Degradation

The following workflow provides a framework for identifying and characterizing microorganisms capable of degrading this compound.

Caption: A workflow for studying the microbial degradation of this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring

Accurate quantification of this compound is essential for degradation studies. The following HPLC method can be adapted for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A mixture of methanol and acidified water (e.g., with phosphoric acid to pH 2.5). The exact ratio should be optimized for best separation.

Procedure:

-

Sample Preparation: Centrifuge microbial culture samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

-

Injection: Inject a defined volume of the filtered supernatant onto the HPLC column.

-

Detection: Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in the samples.

IV. Potential Research Area 3: Medicinal Chemistry and Drug Discovery

The rigid, substituted phenyl ring of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules. The benzoic acid moiety provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space.

Rationale: A Scaffold for Targeted Therapies

Derivatives of other chlorinated benzoic acids have shown promise as enzyme inhibitors and anticancer agents.[6] For example, 3-(3,5-Dichlorophenyl)benzoic acid has been used to develop inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[6] This precedent suggests that derivatives of this compound could also exhibit interesting pharmacological activities.

Synthetic Strategy: Library Generation and Screening

The following diagram illustrates a general strategy for generating a library of this compound derivatives and screening them for biological activity.

Caption: A workflow for the discovery of bioactive derivatives of this compound.

Protocol: Synthesis of an Amide Derivative

This protocol provides a general method for the synthesis of an amide derivative of this compound, a common first step in creating a chemical library.

Materials:

-

This compound

-

Thionyl chloride or a peptide coupling reagent (e.g., HATU)

-

A primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane or DMF)

-

Base (e.g., triethylamine or DIPEA)

Procedure:

-

Activation: In a dry, inert atmosphere, dissolve this compound in the anhydrous solvent. Add the activating agent (e.g., thionyl chloride or HATU and a base) and stir at room temperature until the activation is complete.

-

Coupling: Add the desired amine and a base to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup to remove excess reagents. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

V. Toxicology and Safety Considerations

While comprehensive toxicological data for this compound is limited, preliminary information indicates that it can cause skin and eye irritation, as well as respiratory irritation.[1] An acute toxicity study in mice reported a subcutaneous LD50 of 300 mg/kg, with observed effects including altered sleep time, muscle weakness, and dyspnea.[2] It is important to note that it is not classified as a carcinogen by IARC.[7] Researchers should always consult the latest Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated area.

VI. Conclusion: A Call to Investigation

This compound represents a molecule with significant, yet underexplored, research potential. This guide has outlined three key areas for investigation: its application as a novel plant growth regulator, its environmental fate and potential for bioremediation, and its use as a scaffold in medicinal chemistry. The provided experimental frameworks and protocols are intended to serve as a launchpad for innovative research that could lead to new discoveries in agriculture, environmental science, and human health. The scientific community is encouraged to build upon this foundation and unlock the full potential of this intriguing compound.

VII. References

-

2,3,5-tri-iodobenzoic acid. AERU. --INVALID-LINK--

-

This compound | C7H3Cl3O2 | CID 66121. PubChem. --INVALID-LINK--

-

This compound | 50-73-7. ChemicalBook. --INVALID-LINK--

-

MSDS of this compound. Capot Chemical. --INVALID-LINK--

-

Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Review Article. --INVALID-LINK--

-

3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. Benchchem. --INVALID-LINK--

-

This compound, 97% | 50-73-7. Sigma-Aldrich. --INVALID-LINK--

References

- 1. This compound | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:50-73-7 | Chemsrc [chemsrc.com]

- 3. 2,3,5-tri-iodobenzoic acid [sitem.herts.ac.uk]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. jbarbiomed.com [jbarbiomed.com]

- 6. benchchem.com [benchchem.com]

- 7. capotchem.com [capotchem.com]

environmental fate of 2,3,5-Trichlorobenzoic acid

An In-depth Technical Guide to the Environmental Fate of 2,3,5-Trichlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the environmental fate of this compound (2,3,5-TBA), a halogenated aromatic compound. As a member of the trichlorobenzoic acid isomer group, understanding its behavior in various environmental compartments is critical for assessing ecological risk and developing potential remediation strategies. This document synthesizes available data on its physicochemical properties, biotic and abiotic degradation pathways, environmental mobility, and bioaccumulation potential. Detailed experimental protocols for its detection in environmental matrices are also presented, offering a self-validating framework for researchers and environmental scientists.

Introduction: The Context of this compound

Trichlorobenzoic acids (TBAs) are a class of organochlorine compounds with the general formula C₆H₂Cl₃CO₂H, existing as six different constitutional isomers.[1] While some isomers, like 2,3,6-TBA, have seen use as herbicides, 2,3,5-TBA is primarily encountered as a chemical intermediate and a potential xenobiotic metabolite.[2][3] The persistence and potential toxicity of chlorinated aromatic compounds necessitate a thorough understanding of their environmental lifecycle. This guide delves into the intrinsic properties of 2,3,5-TBA and the environmental processes that dictate its transport, transformation, and ultimate fate.

Core Physicochemical Properties: The Foundation of Environmental Behavior

A compound's environmental behavior is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota.

Causality Behind Properties:

-

LogP (Octanol-Water Partition Coefficient): The LogP value of 3.87 indicates a significant lipophilic character.[4] This suggests a tendency to sorb to organic matter in soil and sediment and a potential for bioaccumulation in fatty tissues of organisms.

-

Melting and Boiling Points: The high melting point (166-167 °C) and boiling point (329.4 °C) signify low volatility, meaning the compound will predominantly exist in solid or dissolved phases rather than in the atmosphere under typical environmental conditions.[4]

-

Acidic Nature: As a carboxylic acid, 2,3,5-TBA will dissociate in water. Given the pKa of its isomer 2,3,6-TBA is approximately 1.8, it is expected that 2,3,5-TBA will exist almost entirely in its anionic (conjugate base) form at the typical pH range (5-9) of environmental waters and soils.[5] This anionic state significantly increases its water solubility and mobility in soil, counteracting the partitioning suggested by its LogP value.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50-73-7 | [2][4] |

| Molecular Formula | C₇H₃Cl₃O₂ | [3][4][6] |

| Molecular Weight | 225.46 g/mol | [6] |